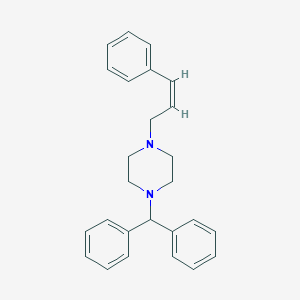
Triphenylvinylsilane
描述
Triphenylvinylsilane, also known as ethenyltriphenylsilane, is an organosilicon compound with the molecular formula C20H18Si. It is characterized by a vinyl group attached to a silicon atom, which is further bonded to three phenyl groups. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and material science .
准备方法
Synthetic Routes and Reaction Conditions: Triphenylvinylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylchlorosilane with vinylmagnesium bromide in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiCl} + \text{CH}_2=\text{CHMgBr} \rightarrow \text{Ph}_3\text{SiCH=CH}_2 + \text{MgBrCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation under reduced pressure .
化学反应分析
Types of Reactions: Triphenylvinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated silanes.
Substitution: Halogenated derivatives or other substituted phenyl derivatives.
科学研究应用
Triphenylvinylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Polymer Chemistry: Used in the synthesis of silicon-containing polymers with unique properties.
作用机制
The mechanism of action of triphenylvinylsilane involves its ability to participate in various chemical reactions due to the presence of the vinyl group and phenyl rings. The vinyl group can undergo addition reactions, while the phenyl rings can participate in electrophilic aromatic substitution. These reactions are facilitated by the silicon atom, which can stabilize reaction intermediates through hyperconjugation and other electronic effects .
相似化合物的比较
Vinyltrimethoxysilane: Contains a vinyl group attached to a silicon atom bonded to three methoxy groups.
Diphenylvinylsilane: Contains a vinyl group attached to a silicon atom bonded to two phenyl groups and one hydrogen atom.
Methylphenylvinylsilane: Contains a vinyl group attached to a silicon atom bonded to one phenyl group, one methyl group, and one hydrogen atom.
Uniqueness of Triphenylvinylsilane: this compound is unique due to the presence of three phenyl groups attached to the silicon atom. This structure imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications. The phenyl groups provide stability and influence the reactivity of the vinyl group, making this compound a versatile reagent in organic synthesis .
属性
IUPAC Name |
ethenyl(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOIHGSHJGMSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066397 | |
| Record name | Triphenylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18666-68-7 | |
| Record name | Triphenylvinylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18666-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyltriphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018666687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylvinylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1''-(ethenylsilylidyne)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLTRIPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYL0PK6N3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Triphenylvinylsilane in materials science?
A1: this compound (TPVS) is primarily employed as a modifier in polymer chemistry. Research demonstrates its use in enhancing the properties of various polymers:
- Porous Polymer Beads: TPVS plays a crucial role in controlling the porous structure of cross-linked poly(methyl methacrylate) beads []. Increasing TPVS concentration during synthesis leads to larger pore sizes, increased porosity, and higher weight swelling ratios, making these beads suitable for applications like filtration or drug delivery.
- Water-Resistant Coatings: Incorporating TPVS into vinyl acetate-acrylic emulsion copolymers significantly improves their water resistance []. This makes these copolymers ideal for use as binders in weather-resistant emulsion paints, contributing to the durability and longevity of coatings.
- Styrene-Butyl Acrylate Emulsion Copolymers: TPVS acts as a modifier in styrene-butyl acrylate emulsion copolymers [], influencing their thermal properties and morphology. These copolymers, with their high solid content, find applications as binders in emulsion paints.
Q2: How does the structure of this compound contribute to its function in these applications?
A2: The structure of TPVS features a reactive vinyl group alongside bulky, hydrophobic phenyl groups.
- The phenyl groups contribute to the hydrophobicity of the resulting polymers [, ]. This explains the enhanced water resistance observed in TPVS-modified coatings. Furthermore, these bulky groups hinder chain packing, affecting the polymer's glass transition temperature and morphology.
Q3: Beyond polymers, are there other applications for this compound?
A3: Yes, TPVS is a versatile molecule with applications beyond polymer modification. For example:
- Highly Fluorescent Materials: TPVS reacts with conjugated dibromoaromatics via the Heck reaction to produce blue-emitting organosilicon materials []. These materials exhibit high photoluminescent quantum yields, making them promising candidates for use in organic light-emitting diodes (OLEDs).
- Precursor for Silicon Carbide Thin Films: TPVS serves as a single-source precursor for depositing nanocrystalline silicon carbide thin films using fluidized/packed bed chemical vapor deposition []. Its thermal properties, including vapor pressure and enthalpy of sublimation, make it suitable for this high-temperature application.
Q4: Have there been any studies on the reactivity of this compound in different chemical reactions?
A4: Yes, research has investigated the reactivity of TPVS in specific chemical transformations:
- γ-Radiation-Catalyzed Addition: TPVS, unlike some other organovinylsilanes, remains unreactive under γ-radiation and doesn't participate in addition reactions with organosilicon hydrides [].
- Addition of Sulfenyl Halides: TPVS reacts with arenesulfenyl chlorides, demonstrating its participation in electrophilic addition reactions []. The regioselectivity and stereochemistry of these additions can provide insights into the mechanistic aspects of these reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI)](/img/structure/B98867.png)
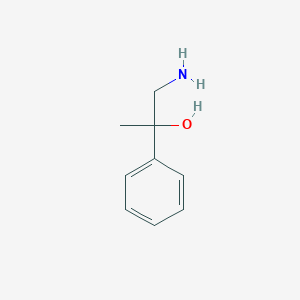

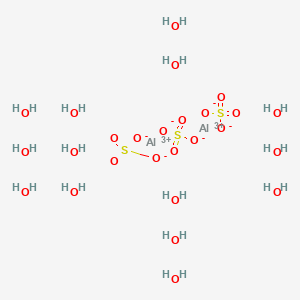
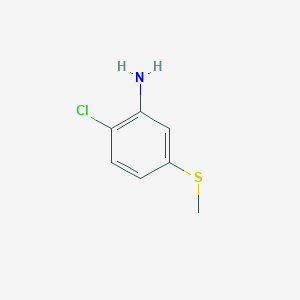
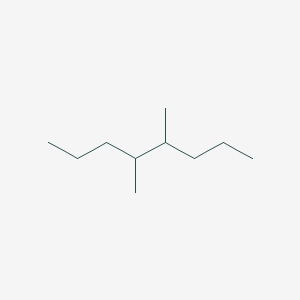
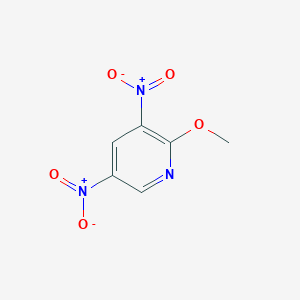


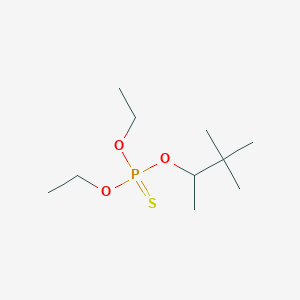
![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)
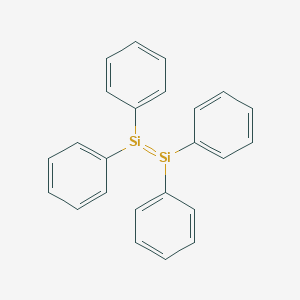
![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)
